4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine

Description

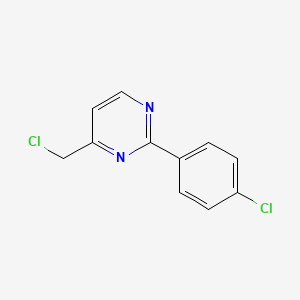

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a chloromethyl (-CH₂Cl) group at position 4 and a 4-chlorophenyl substituent at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The chloromethyl group enhances electrophilic reactivity, making this compound a valuable intermediate for synthesizing more complex molecules via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-chlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-7-10-5-6-14-11(15-10)8-1-3-9(13)4-2-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHBECCMEOQODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Preparation Routes

Halomethylation of 2-(4-chlorophenyl)pyrimidine Precursors

A common approach begins with a 2-(4-chlorophenyl)pyrimidine intermediate, which undergoes chloromethylation at the 4-position. This can be achieved by:

- Using chloromethylating agents such as chloromethyl chloride or formaldehyde with hydrochloric acid.

- Reaction conditions typically involve acidic media to facilitate electrophilic substitution at the 4-position of the pyrimidine ring.

This method is favored for its straightforwardness and relatively high selectivity for the 4-position.

Oxidation-Reduction Sequence for Intermediate Preparation

An alternative synthetic route involves preparing key intermediates such as 4-chlorophenyl-2-pyridyl methanol derivatives, which can then be transformed into the target compound.

- Starting from 2-(p-chlorobenzyl)pyridine, oxidation with potassium permanganate or tin anhydride in solvents like water or dioxane at 85–95°C for 4–6 hours yields oxidized intermediates.

- Subsequent reduction using potassium borohydride or sodium borohydride in methanol or ethanol at room temperature for 2–6 hours converts these intermediates to 4-chlorophenyl-2-pyridyl methanol derivatives.

- Further functional group transformations can then yield the chloromethyl-substituted pyrimidine.

This two-step oxidation-reduction approach provides high yields (up to 97%) and cost-effective synthesis of intermediates that can be elaborated into the target compound.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxidation of 2-(p-chlorobenzyl)pyridine | Potassium permanganate or tin anhydride | Water or dioxane | 85–95°C | 4–6 hours | High | Molar ratio oxidant:substrate = 1.1–2:1 |

| Reduction of oxidized intermediate | Potassium borohydride or sodium borohydride | Methanol or ethanol | Room temperature | 2–6 hours | 97 | Molar ratio reductant:substrate = 2–3:1 |

| Chloromethylation of pyrimidine | Chloromethyl chloride or formaldehyde + HCl | Acidic medium | Reflux or RT | Several hours | Moderate | Selective 4-position substitution |

Representative Preparation Example

A detailed example from patent literature describes the preparation of a related pyrimidine derivative (2-(4-chlorobenzylcarbonylaminomethyl)-4,6-dihydroxypyrimidine) which can be adapted for the target compound:

- The starting α-acylaminoalkylpyrimidine is refluxed for 6 hours.

- Ethanol is evaporated, residue dissolved in water, neutralized with acetic acid.

- The product precipitates, is filtered, washed, and recrystallized from dimethylformamide to yield colorless crystals with melting point 280–283°C.

- This intermediate can be further chloromethylated to yield 4-(chloromethyl)-2-(4-chlorophenyl)pyrimidine derivatives.

Analytical and Purification Techniques

- Purification commonly involves recrystallization from solvents such as dimethylformamide, hexane, or methanol.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Structural confirmation is performed using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

- Single-crystal X-ray diffraction can be used for unambiguous structural determination in some cases.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reactions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 2-(4-chlorophenyl)pyrimidine | Chloromethylation | Moderate | Direct, fewer steps | Requires strong acid conditions |

| 2 | 2-(p-chlorobenzyl)pyridine | Oxidation → Reduction → Halomethylation | Up to 97% | High yield, cost-effective | Multi-step, requires careful control |

| 3 | α-Acylaminoalkylpyrimidine intermediates | Reflux, neutralization, recrystallization | Moderate-High | Versatile intermediates | Longer reaction times |

Research Findings and Notes

- The oxidation-reduction sequence for preparing 4-chlorophenyl-2-pyridyl methanol intermediates is particularly notable for its simplicity, high yield, and low cost.

- Chloromethylation must be carefully controlled to avoid polysubstitution or side reactions.

- The choice of solvent and temperature critically affects the selectivity and yield of the chloromethylation step.

- The described methods have been validated in patent literature and peer-reviewed studies, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of 4-(formyl)-2-(4-chlorophenyl)pyrimidine or 4-(carboxyl)-2-(4-chlorophenyl)pyrimidine.

Reduction: Formation of 4-(methyl)-2-(4-chlorophenyl)pyrimidine.

Scientific Research Applications

Overview

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in various scientific fields due to its unique chemical structure and properties. The compound features both a chloromethyl group and a 4-chlorophenyl group, which contribute to its reactivity and potential applications in medicinal chemistry, agrochemicals, and materials science. This article explores the diverse applications of this compound, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a bioactive molecule. Research indicates its efficacy in:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. Studies have demonstrated that pyrimidine derivatives can disrupt cancer cell growth, making them valuable candidates for drug development .

- Antimicrobial Properties : Recent investigations have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various pathogens, with some derivatives exhibiting activity comparable to established antibiotics .

Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, facilitating the development of new drugs targeting specific biological pathways .

Agrochemical Applications

In the agrochemical sector, this compound is utilized in developing herbicides and pesticides. Its chemical properties enable it to act effectively against certain plant pathogens and pests, contributing to crop protection strategies.

Case Study 1: Anticancer Research

A study focused on synthesizing new derivatives from this compound revealed that certain modifications enhanced its potency against breast cancer cell lines. The derivatives demonstrated significant inhibition of tumor growth in vitro and showed promise for further development into therapeutic agents .

Case Study 2: Antimicrobial Development

Research conducted on the antimicrobial properties of this compound indicated that specific derivatives exhibited higher efficacy against Candida albicans than traditional antifungals like Amphotericin B. This highlights the potential for developing new antifungal treatments based on pyrimidine chemistry .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine with analogous compounds:

Key Observations :

Key Observations :

- The chlorophenyl group is a common pharmacophore in bioactive pyrimidines, contributing to receptor binding via hydrophobic interactions .

- Chloromethyl groups may enhance cytotoxicity by alkylating biological nucleophiles (e.g., DNA or enzymes), though direct evidence for the target compound requires further study .

Stability and Reactivity

- This compound : The chloromethyl group increases susceptibility to hydrolysis or nucleophilic attack, necessitating anhydrous storage .

- Pyrimidinium Ylides : Derivatives of 4-(4-chlorophenyl)pyrimidine exhibit stabilized ylide structures due to electron-withdrawing chloro substituents, enabling applications in cycloaddition reactions.

Biological Activity

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, primarily through its interactions with various biomolecular targets, particularly protein kinases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

The primary mode of action for this compound involves the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling and regulation, and their inhibition can lead to significant biochemical changes within cells.

Target Enzymes

- Protein Kinases : The compound specifically targets various protein kinases, which are essential for cell cycle regulation and signal transduction pathways. Inhibition of these kinases can affect processes such as cell proliferation and apoptosis.

The compound's biochemical properties contribute to its biological activity. It has been shown to interact with several enzymes and proteins, influencing their activity and function.

Cellular Effects

- Modulation of Signaling Pathways : this compound affects key signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer progression.

- Gene Expression : The compound can alter gene expression profiles by modulating transcription factors influenced by kinase activity.

Pharmacokinetics

Research indicates that similar compounds are rapidly absorbed and predominantly excreted via urine. Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how modifications to the chemical structure impact biological activity. For instance, variations in substituents on the pyrimidine ring can enhance or diminish inhibitory potency against specific targets.

| Substituent | Activity (IC50) | Comments |

|---|---|---|

| Chloromethyl | 72 nM | Effective against multiple kinases |

| Trichloromethyl | Not specified | Used as an intermediate for further synthesis |

Case Studies

- Inhibition of Kinase Activity : In vitro studies have demonstrated that this compound effectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The compound showed significant potency with an IC50 value as low as 72 nM in certain assays .

- Anti-inflammatory Effects : Some derivatives of pyrimidine compounds have exhibited anti-inflammatory properties by inhibiting COX-2 activity. While specific data on this compound is limited, related compounds have shown promising results in reducing inflammation markers in animal models .

- Antibacterial Activity : Research has indicated that certain pyrimidine derivatives possess antibacterial properties against Gram-positive bacteria. Although direct studies on this specific compound are sparse, its structural analogs have demonstrated significant antibacterial effects with low IC50 values .

Q & A

Q. What environmental fate studies are relevant for assessing its ecotoxicity?

- Methodological Answer :

- Degradation Pathways : Conduct hydrolysis studies at pH 7.4 and 9.0 to track chloromethyl group conversion to hydroxymethyl derivatives. Monitor via LC-MS/MS .

- Bioaccumulation Potential : Calculate logD (octanol-water distribution coefficient) using ChemAxon software. Values >3 suggest significant bioaccumulation risks .

Notes

- Contradictions in Evidence : Synthesis yields for analogous compounds vary (e.g., 60–85% in vs. 70–90% in ), likely due to differences in purification methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.